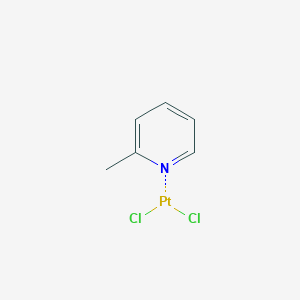
Dichloroplatinum;2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 2-methylpyridine ligand is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal and affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .
Scientific Research Applications
Dichloroplatinum;2-methylpyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Carboplatin: A derivative of cisplatin with reduced toxicity but similar mechanisms of action.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity and reduced cross-resistance with cisplatin.
Uniqueness
Dichloroplatinum;2-methylpyridine is unique in its design to be less susceptible to inactivation by thiols, which enhances its efficacy against cisplatin-resistant cancer cell lines.
Properties
Molecular Formula |
C6H7Cl2NPt |
|---|---|
Molecular Weight |
359.11 g/mol |
IUPAC Name |
dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
SMVNRJWZLQKJCP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=N1.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















